Azasetron hydrochloride

Description

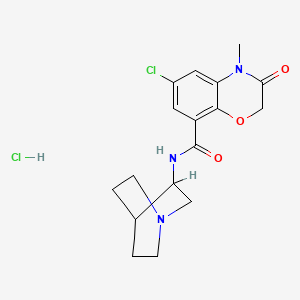

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azasetron Hydrochloride: A Technical Guide to its 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist.[1] This technical guide provides an in-depth overview of its mechanism of action, key pharmacological data, and the experimental protocols used to characterize its interaction with the 5-HT3 receptor. This document is intended for researchers, scientists, and professionals involved in drug development and related fields. Azasetron is primarily utilized for the management of nausea and vomiting induced by cancer chemotherapy and postoperative recovery.[2]

Chemical and Physical Properties

This compound is a benzamide derivative with the following chemical and physical properties:

| Property | Value | Reference |

| Chemical Name | N-(1-azabicyclo[2.2.2]octan-8-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride | [2] |

| CAS Number | 123040-16-4 | [3] |

| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [3] |

| Molecular Weight | 386.27 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 301-303 °C | [4] |

| Boiling Point | 558 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in water | [3] |

Mechanism of Action: 5-HT3 Receptor Antagonism

The antiemetic effect of Azasetron is mediated through its competitive antagonism of the 5-HT3 receptor.[2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[5][6]

During chemotherapy or in the postoperative period, enterochromaffin cells in the small intestine release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[5] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex. Azasetron, by blocking these receptors, prevents the binding of serotonin and thereby inhibits the emetic signaling pathway.[6]

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and initiation of the emetic signal. Azasetron competitively binds to the same site as serotonin but does not activate the channel, thus preventing this depolarization.

Figure 1. Simplified signaling pathway of 5-HT3 receptor-mediated emesis and the antagonistic action of Azasetron.

Quantitative Pharmacological Data

The potency and affinity of this compound for the 5-HT3 receptor have been determined through various in vitro assays.

| Parameter | Value | Species/Tissue | Reference |

| Ki (Inhibitor Constant) | 0.33 nM | Rat small intestine | [7] |

| pKi | 9.27 | Not Specified | [2] |

| IC50 | 0.33 nM | Not Specified | [8] |

Note: A specific pA2 value for Azasetron from a functional assay was not found in the reviewed literature. The pA2 value is a measure of the potency of an antagonist in a functional assay and is determined through Schild analysis.

Pharmacokinetic Properties

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | ~90% | Human | Oral | [9] |

| Excretion (unmetabolized) | 60-70% in urine | Human | IV and Oral | [9] |

| Cmax | 904.8 ng/ml | Rabbit | Rectal | [7] |

| Tmax | 0.18 h | Rabbit | Rectal | [7] |

| AUC (in liver cirrhosis) | 531 ng.h/ml | Human | Not Specified | [10] |

Note: A comprehensive human pharmacokinetic profile including Cmax, Tmax, and half-life was not available in a consolidated table in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibitor constant (Ki) of a test compound like Azasetron for the 5-HT3 receptor.

Objective: To quantify the affinity of Azasetron for the 5-HT3 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT3 receptor

-

Radioligand: [³H]-Granisetron

-

Test compound: this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters (GF/B)

-

Cell harvester and liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT3 receptor.

-

Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add binding buffer, [³H]-Granisetron, and membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-labeled 5-HT3 antagonist (e.g., unlabeled Granisetron), [³H]-Granisetron, and membrane preparation.

-

Competitive Binding: Add serial dilutions of Azasetron, [³H]-Granisetron, and membrane preparation.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Azasetron concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. General workflow for a radioligand binding assay.

In Vivo Model of Cisplatin-Induced Emesis

This protocol describes an in vivo model in ferrets to evaluate the anti-emetic efficacy of compounds like Azasetron.

Objective: To assess the ability of Azasetron to prevent chemotherapy-induced vomiting.

Materials:

-

Male ferrets

-

Cisplatin

-

This compound

-

Vehicle control (e.g., saline)

-

Observation cages

Methodology:

-

Acclimatization: Acclimate ferrets to the experimental conditions and observation cages.

-

Drug Administration:

-

Administer Azasetron (or vehicle) intravenously or orally at a predetermined time before cisplatin challenge.

-

-

Induction of Emesis:

-

Administer cisplatin intravenously to induce emesis.

-

-

Observation:

-

Observe the animals continuously for a set period (e.g., 4-8 hours) and record the number of retches and vomits.

-

-

Data Analysis:

-

Compare the number of emetic episodes in the Azasetron-treated group to the vehicle-treated group.

-

Calculate the percentage inhibition of emesis for the Azasetron-treated group.

-

Figure 3. Workflow for an in vivo model of cisplatin-induced emesis.

Conclusion

This compound is a high-affinity, selective 5-HT3 receptor antagonist with proven efficacy as an anti-emetic agent. Its mechanism of action is well-characterized, involving the competitive blockade of serotonin at 5-HT3 receptors in the periphery and central nervous system. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working with this compound or in the broader field of 5-HT3 receptor pharmacology. Further research to fully elucidate the human pharmacokinetic profile and determine a definitive pA2 value would be beneficial.

References

- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 2. Azasetron - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacology of Azasetron Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical guide on the core pharmacology of Azasetron hydrochloride.

Introduction

This compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Classified as a benzamide derivative, it is clinically utilized for its antiemetic properties in managing nausea and vomiting, particularly those induced by chemotherapy (CINV), radiotherapy (RINV), and postoperative procedures (PONV).[1][3] Its high selectivity and efficacy are rooted in its specific interaction with the 5-HT3 receptor, a key component in the emetic reflex pathway. This document provides a comprehensive overview of its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

The antiemetic effect of Azasetron is achieved through the competitive and selective blockade of 5-HT3 receptors. The emetic reflex, especially in the context of chemotherapy, is initiated by the release of large quantities of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][3] This released serotonin then activates 5-HT3 receptors located on peripheral vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][3] Activation of these ligand-gated ion channels leads to rapid neuronal depolarization, transmitting the emetic signal to the vomiting center in the brainstem.[3][4]

This compound acts as a competitive antagonist at these 5-HT3 receptors, preventing serotonin from binding and thereby interrupting the emetic signaling cascade.[3] Its high selectivity for the 5-HT3 receptor subtype minimizes off-target effects that are often associated with less selective antiemetic agents.[1]

Pharmacodynamics

The pharmacodynamic properties of Azasetron are defined by its high-affinity binding to the 5-HT3 receptor and its resulting antiemetic efficacy.

Receptor Binding Profile

Azasetron demonstrates high affinity and selectivity for the 5-HT3 receptor. It has negligible affinity for other receptor types, including dopamine D2, histamine H1, muscarinic, and adrenergic receptors, which contributes to its favorable side-effect profile.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.33 nM | Rat Small Intestine | [3H]granisetron | [5] |

| Ki | 0.54 nM | Rat Cerebral Cortex | [3H]granisetron | [5] |

| Ki | 2.9 nM | Rat Cortex | [3H]quipazine | |

| IC50 | 0.33 nM | - | - | [6][7] |

| pKi | 9.27 | - | - | [8][9] |

Antiemetic Efficacy

The potent receptor binding of Azasetron translates to significant antiemetic activity in both preclinical models and clinical settings.

| Model/Setting | Emetogen | Dose of Azasetron | Outcome | Reference |

| Preclinical (Ferrets, Dogs) | Cytotoxic Drugs | 0.1-1 mg/kg p.o. | Effective inhibition of emesis | |

| Preclinical (Ferrets, Dogs) | X-radiation | 0.1-0.3 mg/kg i.v. | Effective inhibition of emesis | |

| Clinical (Hepatocellular Carcinoma) | Cisplatin (CDDP) | 10 mg i.v. (+ steroid) | 97% response rate, 66% complete response | [10] |

| Clinical (CINV) | Cisplatin (CDDP) | 5 mg i.v. x2 | Significantly greater inhibition of vomiting vs. 10 mg single dose on Day 1 & 2 | [11] |

| Clinical (Delayed CINV) | Chemotherapy | 10 mg p.o. | Inferior to Ondansetron for delayed CINV (45% vs 54.5% complete response) | [12] |

Pharmacokinetics

Azasetron exhibits a pharmacokinetic profile suitable for its clinical application, characterized by high bioavailability and predominantly renal excretion.[2][3]

| Parameter | Value | Species | Notes | Reference |

| Bioavailability | ~90% | Human | Saturable transport mechanism in the small intestine. | [2] |

| Excretion | 60-70% | Human | Excreted as unmetabolized drug in urine. | [2] |

| Metabolism | Hepatic | Human | Involves cytochrome P450 enzymes. | [3] |

| Distribution | Wide | Human | Acts on both peripheral and central 5-HT3 receptors. | [3] |

| AUC | 531 ng·h/ml | Human (with liver cirrhosis) | Greater than that of healthy volunteers. | [10] |

| Cmax | 44.88 ± 7.16 ng/mL | Bama miniature pig | Following 0.5 mg/kg i.v. administration. | [13][14] |

| Tmax | 66.00 ± 22.98 h | Bama miniature pig | Following 0.5 mg/kg i.v. administration. | [13][14] |

Clinical Profile

Indications and Dosage

This compound is approved for the management of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery.[1] The standard adult dose is 10 mg administered once daily, either orally or intravenously.[8][9] For CINV, it is typically administered 30 minutes prior to chemotherapy.[1]

Safety and Tolerability

Azasetron is generally well-tolerated, with most adverse events being mild and transient.[1]

| Adverse Event Profile | Details | Reference |

| Common Adverse Events | Headache, dizziness, constipation, fatigue, hiccups. | [1][12] |

| Serious/Rare Adverse Events | Hypersensitivity reactions (rash, anaphylaxis), QT interval prolongation. | [1] |

| Contraindications | Known hypersensitivity; history of prolonged QT interval. | [1] |

| Drug Interactions | Potential for Serotonin Syndrome with other serotonergic agents (e.g., SSRIs); compounded QT prolongation risk with other QT-prolonging drugs. | [1] |

| Special Populations | Dose adjustments or close monitoring may be required in patients with severe hepatic impairment. | [1] |

Key Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Azasetron for the 5-HT3 receptor.

Objective: To quantify the binding affinity of this compound for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in 5-HT3 receptors (e.g., rat small intestine or cerebral cortex) or membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[4][5]

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.[4]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating centrifugation.

-

Resuspend the final pellet in binding buffer. Determine protein concentration via a Bradford or BCA assay and store at -80°C.[4]

-

-

Competitive Binding Assay:

-

Set up assay tubes or a 96-well plate in triplicate.

-

Total Binding: Add binding buffer, a fixed concentration of radioligand (e.g., [3H]granisetron at its Kd, ~0.3 nM), and the membrane preparation (20-50 µg protein).[4]

-

Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to saturate the receptors.[4]

-

Competitive Binding: Same as Total Binding, but with the addition of serially diluted this compound (e.g., from 10 pM to 100 µM).[4]

-

-

Incubation and Filtration:

-

Incubate the reaction mixture at room temperature for 60 minutes.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]

-

Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.[4]

-

-

Quantification and Analysis:

-

Place dried filters in scintillation vials with scintillation cocktail.[4]

-

Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding (Total Binding CPM - NSB CPM).

-

Plot the percentage of specific binding against the log concentration of Azasetron to determine the IC50 value (the concentration of Azasetron that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antiemetic Efficacy Model (Ferret)

The ferret is a gold-standard model for antiemetic research due to its well-developed emetic reflex, which is pharmacologically similar to that of humans.[15][16]

Objective: To evaluate the in vivo efficacy of this compound against cisplatin-induced emesis.

Methodology:

-

Animal Acclimatization:

-

House adult male ferrets individually and allow them to acclimate to the laboratory environment for at least one week. Provide food and water ad libitum.

-

-

Experimental Groups:

-

Randomly assign animals to treatment groups (n=6-8 per group), including:

-

Vehicle Control (e.g., saline) + Cisplatin

-

Azasetron (e.g., 0.1, 0.3, 1.0 mg/kg) + Cisplatin

-

-

-

Drug Administration:

-

Administer Azasetron or vehicle via the desired route (e.g., oral gavage or intravenous injection) 30-60 minutes prior to the emetogenic challenge.

-

-

Emetogenic Challenge:

-

Observation and Data Collection:

-

Place each ferret in a clean observation cage and video-record or observe directly for a set period (e.g., 4-6 hours for acute emesis).[15]

-

Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

-

Record the latency to the first emetic episode.[15]

-

-

Statistical Analysis:

-

Compare the frequency of emetic episodes and latency between the Azasetron-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Mann-Whitney U test).

-

Clinical Trial Protocol for CINV

This protocol outlines a typical Phase III, randomized, double-blind, active-comparator trial to evaluate Azasetron for preventing CINV.

Objective: To determine the efficacy and safety of Azasetron compared to a standard-of-care 5-HT3 antagonist in patients receiving highly emetogenic chemotherapy (HEC).

Methodology:

-

Study Design: Randomized, double-blind, active-comparator, multicenter trial.[12][18]

-

Patient Population:

-

Inclusion Criteria: Adult cancer patients scheduled to receive their first cycle of a highly emetogenic chemotherapy regimen (e.g., high-dose cisplatin, or an anthracycline-cyclophosphamide combination).[18][19]

-

Exclusion Criteria: Prior chemotherapy, significant nausea or vomiting within 24 hours of randomization, use of other antiemetics.

-

-

Randomization and Blinding:

-

Patients are randomized in a 1:1 ratio to receive either Azasetron or the active comparator (e.g., Ondansetron).

-

Both patients and investigators are blinded to the treatment assignment. A double-dummy design may be used if formulations differ.[12]

-

-

Treatment Regimen:

-

Arm A (Investigational): Azasetron (10 mg, i.v. or p.o.) + standard-of-care background therapy (e.g., dexamethasone and an NK-1 receptor antagonist).[18][19]

-

Arm B (Control): Active Comparator (e.g., Ondansetron) + standard-of-care background therapy.

-

Permitted rescue medications and their administration schedule are standardized across both arms.[18]

-

-

Efficacy Assessments:

-

Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication during the overall phase (0-120 hours post-chemotherapy).[18][20]

-

Secondary Endpoints:

-

CR in the acute phase (0-24 hours) and delayed phase (24-120 hours).

-

Proportion of patients with no nausea.

-

Time to first emetic episode.

-

Patient-reported outcomes using validated scales (e.g., visual analog scale for nausea).

-

-

-

Safety Assessment:

-

Adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory tests are monitored throughout the study.[12]

-

-

Data Analysis:

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Azasetron - Wikipedia [en.wikipedia.org]

- 9. Azasetron [medbox.iiab.me]

- 10. [Clinical evaluation of this compound: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Randomized Double-Blind, Double-Dummy, Multicenter Trial of Azasetron versus Ondansetron to Evaluate Efficacy and Safety in the Prevention of Delayed Nausea and Vomiting Induced by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 16. Value of mink vomit model in study of anti-emetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Antiemetics: American Society of Clinical Oncology Clinical Practice Guideline Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Azasetron hydrochloride chemical structure and synthesis

An In-depth Technical Guide on the Chemical Structure and Synthesis of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key physicochemical and pharmacological properties of this compound. This compound is a potent and selective serotonin 5-HT3 receptor antagonist, primarily utilized as an antiemetic for managing nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures.[1]

Chemical Structure and Identification

This compound is a benzamide derivative with a distinct chemical structure compared to indole-type 5-HT3 receptor antagonists.[2] The molecule is a racemic mixture.[3]

-

IUPAC Name: N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride[4]

-

CAS Number: 123040-16-4[5]

-

Molecular Formula: C₁₇H₂₀ClN₃O₃ · HCl[3]

-

Molecular Weight: 386.27 g/mol [5]

Caption: Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

This compound is a white crystalline solid soluble in water.[5][6] A summary of its key properties is presented below.

| Property | Value | References |

| Physical Properties | ||

| Melting Point | 301-303°C | [5] |

| Water Solubility | 20 mg/mL (51.78 mM) | [7][8] |

| Pharmacokinetic Properties | ||

| Bioavailability (Oral) | ~90% | [2][9] |

| Excretion | 60-70% as unmetabolized form in urine | [2] |

| Pharmacodynamic Properties | ||

| 5-HT₃ Receptor Affinity (Ki) | 0.33 nM (rat small intestine) | [10][11] |

| 5-HT₃ Receptor Affinity (IC₅₀) | 0.33 nM | [7][12] |

Mechanism of Action: 5-HT₃ Receptor Antagonism

Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin (5-HT).[1] This released serotonin binds to 5-HT₃ receptors located on vagal afferent nerve terminals and in the chemoreceptor trigger zone (CTZ) in the brainstem.[13] Activation of these receptors transmits signals to the vomiting center in the medulla, initiating the emetic reflex.[13]

Azasetron is a potent and highly selective antagonist of these 5-HT₃ receptors.[1] By competitively blocking the binding of serotonin to these receptors in both the peripheral and central nervous systems, azasetron effectively interrupts the emetic signaling pathway, thereby preventing nausea and vomiting.[1][13]

Caption: Azasetron's Mechanism of Action.

Chemical Synthesis

The synthesis of azasetron involves the preparation of key intermediates, followed by a final condensation step. One documented approach involves the synthesis of 3-(2-chloroacetylamino)-5-chlorosalicylic acid methyl ester as a crucial intermediate.[14] The general workflow involves the reduction of a nitro group, acylation, and subsequent cyclization and condensation steps.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Y 25130 | C17H21Cl2N3O3 | CID 115000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 123040-16-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS 123040-69-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 9. Azasetron - Wikipedia [en.wikipedia.org]

- 10. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. selleckchem.com [selleckchem.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Preclinical Anti-emetic Effects of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research on the anti-emetic properties of Azasetron hydrochloride. Azasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] This guide delves into the core pharmacological data, detailed experimental methodologies, and the underlying mechanisms of action, presenting a valuable resource for professionals in the field of anti-emetic drug development.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its anti-emetic effects by selectively blocking 5-HT3 receptors.[1] Emesis, particularly that induced by chemotherapy and radiotherapy, is largely triggered by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This released serotonin binds to 5-HT3 receptors located on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately activating the vomiting reflex.[1] Azasetron competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting this signaling pathway and preventing emesis.[1]

The high affinity of Azasetron for the 5-HT3 receptor is a key determinant of its potency. Preclinical studies have demonstrated a high binding affinity, with a reported pKi value of 9.27.

Signaling Pathway of Chemotherapy-Induced Emesis and Azasetron's Intervention

Quantitative Preclinical Efficacy

The anti-emetic efficacy of this compound has been quantified in various animal models, primarily focusing on its ability to inhibit emesis induced by chemotherapeutic agents.

Receptor Binding Affinity

A crucial aspect of Azasetron's pharmacological profile is its high affinity for the 5-HT3 receptor. This has been determined through radioligand binding assays.

| Radioligand | Tissue Preparation | Ki Value (nM) |

| [3H]granisetron | Rat Small Intestine | 0.33[2] |

| [3H]granisetron | Rat Cerebral Cortex | 0.54[2] |

In Vivo Anti-emetic Activity

Cisplatin-Induced Emesis in Dogs:

Cisplatin is a highly emetogenic agent commonly used to induce vomiting in preclinical anti-emetic studies. Orally administered Azasetron (Y-25130) has demonstrated a dose-dependent inhibition of cisplatin-induced emesis in dogs.

| Dose (mg/kg, p.o.) | Effect on Emesis |

| 0.1 - 1.0 | Dose-dependently prolonged the latency to the first vomit and decreased the number of vomiting episodes.[1] |

Doxorubicin/Cyclophosphamide-Induced Emesis in Ferrets:

A combination of doxorubicin and cyclophosphamide is another established model for inducing emesis. Azasetron has shown significant efficacy in this model.

| Dose (mg/kg, p.o.) | Effect on Emesis |

| 0.1 - 1.0 | Inhibited emesis induced by the combined treatment.[1] |

Cisplatin-Induced Delayed Emesis in Ferrets:

Azasetron has also been shown to be effective against the delayed phase of chemotherapy-induced emesis.

| Dose (mg/kg/day, p.o.) | Treatment Duration | Effect on Delayed Emesis |

| 1 | 4 days | Significantly decreased emesis by approximately 50%. |

Detailed Experimental Protocols

The following sections outline the methodologies employed in key preclinical studies to evaluate the anti-emetic effects of this compound.

Cisplatin-Induced Emesis Model in Dogs

This model is a standard for assessing the efficacy of anti-emetic agents against acute chemotherapy-induced vomiting.

Experimental Workflow:

Protocol Details:

-

Animal Model: Beagle dogs are commonly used for these studies. The animals are typically fasted overnight before the experiment.

-

Drug Administration: this compound (or vehicle control) is administered orally at varying doses (e.g., 0.1, 0.3, 1.0 mg/kg) one hour prior to the administration of the emetogen.

-

Emetogen Administration: Cisplatin is administered intravenously, often at a dose of 3 mg/kg.

-

Observation: The animals are observed for a set period, typically 8 hours, for signs of emesis.

-

Data Collection: The primary endpoints measured are the latency to the first vomit and the total number of retching and vomiting episodes.

Doxorubicin and Cyclophosphamide-Induced Emesis in Ferrets

This model is used to evaluate anti-emetic efficacy against a combination chemotherapy regimen.

Experimental Workflow:

Protocol Details:

-

Animal Model: Ferrets are the preferred model for this type of study.

-

Drug Administration: this compound is administered orally at doses ranging from 0.1 to 1.0 mg/kg.

-

Emetogen Administration: A combination of doxorubicin and cyclophosphamide is administered intravenously to induce emesis.

-

Observation: The animals are observed for emetic episodes for a period of 4 to 6 hours.

-

Data Collection: The total number of retches and vomits are recorded.

Conclusion

The preclinical data robustly support the efficacy of this compound as a potent and selective 5-HT3 receptor antagonist for the prevention of chemotherapy-induced emesis. Its high receptor binding affinity translates to significant anti-emetic activity in various animal models, including against both acute and delayed phases of emesis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel anti-emetic therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Receptor Affinity and pKi Value of Azasetron Hydrochloride

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective 5-HT₃ receptor antagonist. The document details its receptor affinity, expressed as pKi and Ki values, outlines the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.

Introduction to this compound

Azasetron is a highly effective antiemetic agent used to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its therapeutic action is mediated through the competitive antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[3] This receptor is a ligand-gated ion channel, and its blockade by azasetron prevents the initiation of the emetic reflex triggered by serotonin release.[2][3][4] Azasetron is noted for its high selectivity and affinity for the 5-HT₃ receptor, which contributes to its potent antiemetic properties.[3][5]

Receptor Affinity and pKi Value of Azasetron

The affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), the equilibrium constant (Kd), or their logarithmic transformations (pKi or pKd). A lower Ki value and a higher pKi value indicate a stronger binding affinity.

Azasetron demonstrates high affinity for the 5-HT₃ receptor. The reported binding values vary slightly depending on the experimental system and tissue preparation.

| Parameter | Value | Receptor/Tissue | Source |

| pKi | 9.27 | 5-HT₃ Receptor | [1] |

| Ki | 0.33 nM | 5-HT₃ Receptor (Rat Small Intestine) | [6][7] |

| Ki | 0.54 nM | 5-HT₃ Receptor (Rat Cerebral Cortex) | [6] |

| IC₅₀ | 0.33 nM | 5-HT₃ Receptor | [8] |

Note: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of a biological process by 50%. It can be converted to a Ki value. The pKi is the negative base-10 logarithm of the Ki value (pKi = -log₁₀(Ki)). For a Ki of 0.33 nM, the corresponding pKi is approximately 9.48.

Signaling Pathway of the 5-HT₃ Receptor

The 5-HT₃ receptor is unique among serotonin receptors as it is an ionotropic receptor, or ligand-gated ion channel, rather than a G-protein coupled receptor.[9][10] Its activation leads to rapid depolarization of the neuron.

Mechanism of Action:

-

Serotonin Release: Stimuli such as chemotherapy cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[3]

-

Receptor Binding: Serotonin binds to 5-HT₃ receptors located on the terminals of vagal afferent nerves.[3][4]

-

Channel Opening: This binding event triggers a conformational change in the receptor, opening a central ion pore.[10]

-

Cation Influx: The open channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[9][10]

-

Depolarization: The influx of positive ions leads to membrane depolarization, generating an action potential.

-

Signal Transmission: This signal is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately activating the vomiting center.[3][4]

Inhibition by Azasetron: this compound acts as a competitive antagonist at the 5-HT₃ receptor.[3] It binds to the same site as serotonin but does not activate the channel. By occupying the receptor, it prevents serotonin from binding and initiating the signaling cascade, thus effectively blocking the emetic signal.[2][3]

Experimental Protocols: Radioligand Binding Assay

The binding affinity (Ki) of azasetron is determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (azasetron) to compete with a radiolabeled ligand for binding to the target receptor.[10]

Objective: To determine the inhibitory constant (Ki) of azasetron for the 5-HT₃ receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₃ receptor (e.g., HEK293 cells) or from native tissues like the rat small intestine or cerebral cortex.[6][9]

-

Radioligand: A high-affinity 5-HT₃ receptor antagonist labeled with a radioisotope, typically [³H]-Granisetron or [³H]-GR65630.[6][9][10]

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT₃ antagonist (e.g., Granisetron).[9]

-

Buffers: Lysis buffer, binding buffer, and wash buffer.

-

Equipment: Homogenizer, centrifuge, 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT₃ receptor.[9]

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.[9][11]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.[9][11]

-

-

Binding Assay (performed in triplicate in a 96-well plate):

-

Total Binding: Incubate cell membranes with the radioligand ([³H]-Granisetron).[9]

-

Non-specific Binding (NSB): Incubate cell membranes with the radioligand in the presence of a high concentration of an unlabeled antagonist to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.[9]

-

Competitive Binding: Incubate cell membranes with the radioligand and varying concentrations of azasetron.[9]

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The receptors and bound ligands are trapped on the filter, while unbound ligands pass through.[9][11]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9][11]

-

-

Quantification:

-

Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the azasetron concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of azasetron that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Azasetron - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. High affinity binding of this compound to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Benzamide Derivative Structure of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist, belonging to the benzamide class of compounds. It is clinically utilized as an antiemetic agent to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The therapeutic efficacy of this compound is intrinsically linked to its unique molecular architecture, which facilitates high-affinity binding to the 5-HT3 receptor. This technical guide provides a comprehensive investigation into the benzamide derivative structure of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Structure and Physicochemical Properties

This compound, chemically named N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride, possesses a complex heterocyclic structure. The core of the molecule is a benzoxazine ring system, which is characteristic of this class of 5-HT3 antagonists. The benzamide linkage connects this core to a quinuclidine moiety, a bicyclic amine that is crucial for its interaction with the receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀ClN₃O₃ · HCl | [1][2] |

| Molecular Weight | 386.27 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 301-303 °C | [1] |

| Boiling Point | 558 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| pKa | Data not readily available in cited literature | |

| LogP | Data not readily available in cited literature |

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that involves the construction of the benzoxazine carboxamide core and its subsequent coupling with the quinuclidine side chain. While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative synthetic approach can be outlined based on available literature. A publication mentions a nine-step synthesis starting from methyl 5-chloro-2-hydroxyl benzoic acid, involving key steps like nitration and reduction.[4] A patent describes the synthesis of a key intermediate, 3-(2-chloroacetylamino)-5-methyl-chlorosalicylate, from 3-nitro-5-methyl-chlorosalicylate.[5]

Representative Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound.

Experimental Protocols for Structural Characterization

The structural integrity and purity of this compound are confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is crucial for purity assessment and quantification.

-

Column: C18 (150 mm × 4.6 mm, 5.0 µm).[6]

-

Mobile Phase: Acetonitrile and 0.05 mol·L⁻¹ potassium dihydrogen phosphate (pH 4.0) (25:75 v/v).[6]

-

Flow Rate: 1.0 mL·min⁻¹.[6]

-

Detection: UV at 307 nm.[6]

-

Injection Volume: 20 µL.

-

Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area is compared with the standard curve to determine the purity and concentration. The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and fragmentation pattern.

-

Ionization Technique: Electrospray Ionization (ESI).

-

Analysis Mode: Positive ion mode.

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and analyze the resulting daughter ions, providing further structural confirmation. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the quinuclidine ring.

Pharmacological Profile

Mechanism of Action: 5-HT3 Receptor Antagonism

Nausea and vomiting, particularly those induced by chemotherapy, are often triggered by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.

This compound is a competitive antagonist of the 5-HT3 receptor.[7] By binding to these receptors with high affinity, it blocks the action of serotonin, thereby preventing the initiation of the emetic signal cascade.

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuron. The downstream signaling cascade involves calcium-dependent pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing its clinical use.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Bioavailability (Oral) | ~90% | Human | [8] |

| Excretion (Unchanged in urine) | 60-70% | Human | [8] |

| Cmax (0.5 mg/kg, IV) | 44.88 ± 7.16 ng/mL | Miniature Pig | [9] |

| Tmax (0.5 mg/kg, IV) | 66.00 ± 22.98 h | Miniature Pig | [9] |

| Volume of Distribution (Vd) | Data not readily available in cited literature | ||

| Clearance (CL) | Data not readily available in cited literature |

Note: The Cmax and Tmax values are from an intravenous study in miniature pigs and may not be directly comparable to oral administration in humans.

Structure-Activity Relationship

The potent antagonistic activity of this compound at the 5-HT3 receptor is a direct consequence of its specific structural features. The structure-activity relationship (SAR) of benzamide derivatives reveals key pharmacophoric elements.

The aromatic benzoxazine core is believed to engage in lipophilic interactions within the receptor binding pocket. The amide linker provides critical hydrogen bonding capabilities. The basic nitrogen of the quinuclidine ring is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue in the 5-HT3 receptor.

Conclusion

This compound is a well-established antiemetic agent whose efficacy is deeply rooted in its benzamide derivative structure. Its unique combination of a benzoxazine core, an amide linker, and a quinuclidine moiety allows for high-affinity and selective antagonism of the 5-HT3 receptor. This technical guide has provided a detailed overview of its structure, physicochemical properties, synthetic considerations, analytical methodologies, and pharmacological action. A thorough understanding of these aspects is paramount for the continued development of novel and improved 5-HT3 receptor antagonists and for the effective clinical application of existing therapies like this compound. Further research to fully elucidate its pKa, logP, and detailed pharmacokinetic profiles in various preclinical models would provide even greater insights for drug development professionals.

References

- 1. Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of the 5-HT3 Receptor Antagonist this compound [jcpu.cpu.edu.cn]

- 5. CN101786963B - Synthesis method of Azasetron intermediate - Google Patents [patents.google.com]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

Azasetron hydrochloride CAS number and chemical properties

CAS Number: 123040-16-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and mechanism of action of Azasetron hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a potent and selective 5-HT3 receptor antagonist used in the management of nausea and vomiting induced by chemotherapy.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | [1] |

| Molecular Weight | 386.27 g/mol | [1] |

| Melting Point | 301-303 °C | [4] |

| Boiling Point | 558 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in water (20 mg/mL, requires sonication), PBS (50 mg/mL, requires sonication), and DMSO (2.22 mg/mL, requires sonication).[1] | [1] |

| pKi | 9.27 | [2] |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the substance is completely molten (completion of melting) are recorded as the melting range.

Determination of Solubility

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in water with a constant ionic strength, maintained with a background electrolyte like 0.15 M KCl.[5]

-

Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Synthesis and Purification

The synthesis of this compound is a multi-step process. A general synthetic pathway is outlined below.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product with high purity.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol and isopropyl ether.[2]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control of this compound, including assay and impurity profiling.

HPLC Method for Assay and Related Substances

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 307 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound and its related substances in the sample can be calculated by comparing the peak areas with those of the standard.

Analytical Workflow

Caption: Quality control workflow for this compound using HPLC.

Mechanism of Action and Signaling Pathway

Azasetron is a selective antagonist of the serotonin 5-HT3 receptor.[2] These receptors are ligand-gated ion channels.[6] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens the channel, allowing for the influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), leading to neuronal depolarization.[6] Azasetron competitively blocks the binding of serotonin to this receptor, thereby inhibiting this depolarization and its downstream effects, which are implicated in the emetic reflex.

The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium, which can activate various signaling molecules.

References

A Technical Guide to the Stereoisomers and Enantiomers of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist widely utilized for its antiemetic properties.[1] It is particularly effective in managing nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative recovery.[1] Chemically, Azasetron belongs to the benzoxazine class of compounds and, like many pharmaceuticals, possesses a chiral center, meaning it exists as a pair of stereoisomers. The commercially available form of this compound is a racemic mixture, an equal parts combination of its two enantiomers.

In pharmaceutical sciences, the stereochemistry of a drug is of paramount importance, as individual enantiomers of a chiral molecule can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, covering its chemical properties, stereospecific pharmacological activities, and relevant experimental protocols for its analysis. A notable development in this area is the investigation of the R-enantiomer, known as Arazasetron, for therapeutic indications beyond antiemesis, underscoring the distinct biological profiles of these stereoisomers.[4]

Chemical Structure and Stereochemistry

Azasetron's molecular structure includes a chiral center at the C3 position of the N-(1-azabicyclo[2.2.2]oct-3-yl) moiety. This asymmetry gives rise to two non-superimposable mirror-image isomers, known as enantiomers. These are designated as (R)-Azasetron and (S)-Azasetron.

-

IUPAC Name: (RS)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride

-

Molecular Formula: C₁₇H₂₀ClN₃O₃ · HCl

-

Chiral Center: The tertiary carbon atom of the quinuclidine ring to which the amide nitrogen is attached.

The presence of this single chiral center means that Azasetron exists as one pair of enantiomers. The drug product, this compound, is a racemic mixture of these (R) and (S) forms.[4]

Pharmacological Profile and Mechanism of Action

Azasetron's primary mechanism of action is the competitive antagonism of the 5-HT₃ receptor.[5] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[5][6]

During emetogenic stimuli like chemotherapy, enterochromaffin cells in the gut release large quantities of serotonin (5-HT).[5] Serotonin binds to 5-HT₃ receptors, initiating a signal cascade that travels via the vagus nerve to the medulla, ultimately triggering the vomiting reflex.[5] By blocking these receptors, Azasetron effectively interrupts this signaling pathway.[1]

While the antiemetic effect is attributed to the racemic mixture, there is evidence of stereospecific activity. The R-enantiomer, Arazasetron besylate (SENS-401), is under investigation for its potential to prevent hearing loss associated with acoustic trauma and cisplatin-induced ototoxicity, a distinct pharmacological profile from its primary antiemetic use.[4] This suggests that the enantiomers may interact differently with biological targets or possess unique off-target activities.

Stereospecific Activity and Quantitative Data

Detailed comparative data on the binding affinities and pharmacokinetic profiles of the individual (R)- and (S)-enantiomers of Azasetron are not extensively available in public literature. However, data for the racemic mixture provides a baseline for its potent activity. Arazasetron ((R)-Azasetron) is being developed independently, indicating its distinct and therapeutically relevant properties.[4]

The following table summarizes the available quantitative data for racemic Azasetron and other relevant 5-HT₃ antagonists for comparison.

| Parameter | Azasetron (Racemic) | Palonosetron | Ondansetron | Granisetron | Reference |

| Receptor Binding Affinity | |||||

| pKi | 9.27 | ~10 | ~8.2 | ~9.0 | [4] |

| Ki | - | 0.17 nM | 6.16 nM | - | [7] |

| IC₅₀ | 0.33 nM | - | 810 nM | - | [7] |

| Pharmacokinetics (Human) | |||||

| Bioavailability (Oral) | ~90% | ~97% | ~60% | ~60% | [8][9] |

| Elimination Half-life | ~3.8 hours | ~40 hours | ~3.8 hours | ~9 hours | [9][10] |

| Excretion (Unchanged) | 60-70% in urine | ~40% in urine | <5% in urine | ~12% in urine | [8][10] |

Experimental Protocols

The separation and analysis of stereoisomers are critical in drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[11][12]

Representative Protocol: Chiral Separation of Azasetron Enantiomers by HPLC

While a specific, published protocol for Azasetron was not identified in the search, a representative method can be designed based on successful separations of similar chiral amine compounds, such as Ondansetron.[13] This protocol serves as a starting point for method development.

-

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

-

Instrumentation: Standard HPLC system with UV detection.

-

Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. For example, CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase known for resolving chiral amines.

-

Dimensions: 4.6 mm x 250 mm, 5 µm particle size.

-

-

Mobile Phase: A normal-phase eluent system is typically effective.

-

Composition: n-Hexane / Ethanol / Diethylamine (DEA) in a ratio such as 50:50:0.1 (v/v/v). The ratio of hexane to alcohol can be adjusted to optimize retention and resolution. DEA is added as a basic modifier to improve peak shape for amine compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 245 nm.

-

Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

-

Expected Outcome: The two enantiomers should elute as distinct, well-resolved peaks, allowing for the determination of enantiomeric purity or ratio.

Conclusion

This compound is a clinically important 5-HT₃ antagonist that is marketed as a racemic mixture. The stereochemistry of the molecule, centered on the quinuclidine ring, dictates its existence as (R)- and (S)-enantiomers. The distinct therapeutic investigation of the R-enantiomer for otoprotective effects highlights the critical principle that enantiomers should be considered as separate pharmacological entities.[4]

For researchers and drug development professionals, the stereospecific synthesis, separation, and characterization of Azasetron are essential. The use of analytical techniques like chiral HPLC is fundamental for quality control and for exploring the unique properties of each enantiomer. A deeper understanding of the stereoselective pharmacokinetics and pharmacodynamics of Azasetron could unlock new therapeutic applications and lead to the development of safer, more effective medications.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Enantioselectivity in Pharmacokinetics: A Mini Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Azasetron - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. selleckchem.com [selleckchem.com]

- 8. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Chiral Resolution of Ondansetron Hydrochloride Enantiomers by High Performance Liquid Chromatography [journal11.magtechjournal.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Azasetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Azasetron hydrochloride, a potent and selective 5-HT3 receptor antagonist used as an antiemetic, via High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of this compound in pharmaceutical dosage forms and infusion samples. This protocol is based on established and validated methodologies, ensuring accuracy, precision, and robustness for research and quality control purposes.

Introduction

This compound is a critical therapeutic agent for managing nausea and vomiting, particularly that induced by chemotherapy.[1] Accurate and reliable quantification of this compound in pharmaceutical preparations is essential for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A stable and reproducible chromatographic separation of this compound can be achieved using a C18 column with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The method presented here is a compilation from several validated studies.[2][3][4]

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., InertSustain C18, 150 mm × 4.6 mm, 5.0 μm)[2] |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v)[2] |

| Flow Rate | 1.0 mL/min[2][3][4] |

| Column Temperature | 30°C[2][3] |

| Detection Wavelength | 307 nm[2] or 302 nm[3][4] |

| Injection Volume | 20 µL[4] |

| Run Time | Approximately 15 minutes[2] |

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 5.0 – 100.0 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3:1[2] |

| Limit of Quantification (LOQ) | Determined at a signal-to-noise ratio of 10:1[2][3] |

| Precision (RSD%) | < 2.5%[2] |

| Accuracy (Recovery %) | Typically within 98-102% |

| Robustness | The method is robust against small variations in flow rate, mobile phase pH, and column temperature.[2] |

Experimental Protocol

This section provides a step-by-step protocol for the quantification of this compound using the HPLC method described above.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Phosphoric acid (to adjust pH)

-

Water (HPLC grade)

-

Commercial injection of this compound (e.g., 5 mg/mL)[2]

Preparation of Solutions

2.1. Mobile Phase Preparation (0.05 M KH₂PO₄, pH 4.0)

-

Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.

-

Adjust the pH of the solution to 4.0 using phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 75:25 (v/v) ratio.

-

Degas the mobile phase before use.

2.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

2.3. Preparation of Calibration Standards

-

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation (from Injection Dosage Form)

-

Take a known volume of the commercial this compound injection.[2]

-

Dilute the sample quantitatively with the mobile phase to obtain a final concentration within the calibration range.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the chromatographic parameters as specified in the "Chromatographic Conditions" table.

-

Inject the prepared standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

-

Calculate the concentration of this compound in the sample solution using the regression equation.

-

Determine the final concentration in the original dosage form by applying the dilution factor.

Experimental Workflow

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway (Illustrative)

While HPLC itself does not directly involve a biological signaling pathway, this compound's mechanism of action is as a 5-HT3 receptor antagonist. The following diagram illustrates this concept.

Caption: Mechanism of action of this compound.

References

- 1. Azasetron - Wikipedia [en.wikipedia.org]

- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]